Cas no 538338-64-6 (N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide)

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide is a benzodiazole-derived carbothioamide compound featuring a 4-ethoxyphenyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The ethoxy group enhances solubility in organic solvents, while the benzodiazole-thioamide scaffold offers versatile binding properties, making it useful as a ligand or intermediate in heterocyclic synthesis. Its stability under moderate conditions and compatibility with further functionalization are key advantages for researchers. The compound may exhibit biological activity due to the presence of the thioamide moiety, which can interact with biomolecular targets. Its well-defined synthetic pathway ensures reproducibility for industrial and academic applications.
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide structure
538338-64-6 structure
Product name:N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
CAS No:538338-64-6
MF:C16H15N3OS
Molecular Weight:297.374801874161
CID:6089743
PubChem ID:4414394

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
    • N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
    • 1H-Benzimidazole-2-carbothioamide, N-(4-ethoxyphenyl)-
    • 538338-64-6
    • F1329-0025
    • N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide
    • AKOS024605185
    • Oprea1_055849
    • インチ: 1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19)
    • InChIKey: OAMDCQRJZQKBTG-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(OCC)C=C2)=S)NC2=CC=CC=C2N=1

計算された属性

  • 精确分子量: 297.09358328g/mol
  • 同位素质量: 297.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 357
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 82Ų

じっけんとくせい

  • 密度みつど: 1.337±0.06 g/cm3(Predicted)
  • Boiling Point: 497.6±47.0 °C(Predicted)
  • 酸度系数(pKa): 10.18±0.10(Predicted)

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1329-0025-20mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1329-0025-2mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1329-0025-10mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1329-0025-10μmol
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1329-0025-3mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1329-0025-5mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1329-0025-25mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1329-0025-2μmol
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1329-0025-1mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1329-0025-4mg
N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide
538338-64-6 90%+
4mg
$66.0 2023-05-17

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide 関連文献

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamideに関する追加情報

Comprehensive Overview of N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide (CAS No. 538338-64-6)

N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide, with the CAS number 538338-64-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzodiazole family, known for its versatile applications in medicinal chemistry and material science. The presence of both ethoxyphenyl and carbothioamide functional groups enhances its potential as a building block for drug discovery and development.

In recent years, researchers have explored the biological activity of N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide, particularly its role as a kinase inhibitor or enzyme modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for treating metabolic disorders and inflammatory conditions. The compound's thioamide moiety is particularly noteworthy, as it contributes to its stability and binding affinity in biochemical assays.

The synthesis of CAS 538338-64-6 involves multi-step organic reactions, often starting with the condensation of 1H-1,3-benzodiazole-2-carboxylic acid derivatives with 4-ethoxyphenylamine. Advanced techniques like HPLC purification and NMR characterization are employed to ensure high purity and structural confirmation. This rigorous process underscores the compound's importance in high-value research applications.

From an industrial perspective, N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide is often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers are investigating eco-friendly catalysts and solvent-free conditions to optimize its production, aligning with global trends toward reducing chemical waste. Such innovations address frequent search queries like "sustainable benzodiazole synthesis" or "green approaches to carbothioamide derivatives."

Another trending topic linked to this compound is its potential in computational drug design. Molecular docking studies and QSAR modeling have predicted its interactions with proteins like COX-2 or EGFR, which are hot topics in cancer and autoimmune disease research. These computational insights often complement experimental data, providing a holistic view of the compound's therapeutic potential.

In material science, CAS 538338-64-6 has been evaluated for its photophysical properties, particularly in organic semiconductors and OLED applications. Its conjugated system and electron-rich groups make it a candidate for light-emitting diodes or sensors, answering frequent searches about "benzodiazole-based materials for optoelectronics."

Regulatory and safety profiles of N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide are also critical discussion points. While it is not classified as hazardous under standard guidelines, proper handling protocols are emphasized in MSDS documentation. This aligns with industry demands for transparency in chemical safety, a recurring theme in searches like "safe handling of carbothioamides."

In conclusion, 538338-64-6 represents a multifaceted compound with cross-disciplinary relevance. Its applications span from drug discovery to advanced materials, driven by ongoing research into its structural and functional properties. As scientific inquiries evolve, this compound continues to inspire innovations addressing both academic curiosities and industrial needs.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue